2-cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
2-Cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl, dimethyl, and a piperazine-linked 5-methylpyrimidine moiety. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the dimethyl substituents could influence lipophilicity and steric interactions.
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-12-10-19-18(20-11-12)24-8-6-23(7-9-24)17-13(2)14(3)21-16(22-17)15-4-5-15/h10-11,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNYKUSKCBRGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative with significant potential in medicinal chemistry. This compound features a complex structure that includes a cyclopropyl group, piperazine ring, and methylpyrimidine moiety, contributing to its diverse biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 324.4 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | OZYWRMIQZAXAMI-UHFFFAOYSA-N |
The biological activity of this compound likely involves its interaction with specific targets such as enzymes or receptors. Although detailed mechanisms remain to be elucidated, preliminary studies suggest that it may act as an inhibitor of certain biological pathways relevant to various diseases.
Biological Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. The compound's structure suggests potential interactions with targets involved in tumor growth and metastasis.
- Antimicrobial Properties : The presence of the piperazine ring enhances the compound's ability to interact with microbial targets, suggesting potential applications in treating infections.
- Neuroprotective Effects : Given the involvement of sphingomyelinase in neurodegenerative diseases, compounds similar to this pyrimidine have been studied for their ability to inhibit enzymes implicated in neurodegeneration.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on novel human neutral sphingomyelinase 2 inhibitors highlighted the importance of structural modifications in enhancing pharmacological properties relevant to neurodegenerative diseases .
- Another research focused on the synthesis and evaluation of pyrimidine derivatives demonstrated their potential as inhibitors against specific kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Cyclopropyl-4-methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine | Anticancer and antimicrobial properties |
| 2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine | Neuroprotective effects |
Comparison with Similar Compounds
Structural Analogues in Pyrazolopyrimidine and Triazolopyrimidine Families
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6, 8, 10, and 11 from ) share fused heterocyclic systems but differ in substituents and ring saturation . Key distinctions include:
Piperazine-Pyrimidine Hybrids in Patent Literature
The 2021 patent application () describes 2’-((5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one (Compound 28), which shares the piperazine-pyrimidine motif but incorporates a spirocyclic system and amino linkage . Comparative insights:
- Spiro vs. Cyclopropyl : Compound 28’s spirocyclic cyclohexane introduces conformational rigidity, whereas the cyclopropyl group in the target compound offers angular strain and compact hydrophobicity.
- Synthetic Routes : Both compounds employ palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination in ), but the target compound’s synthesis may require specialized handling of the cyclopropyl group due to its sensitivity to ring-opening reactions.
Piperazine-Pyrimidine Impurities and By-Products
lists impurities such as 2,2'-(piperazine-1,4-diyl)dipyrimidine (Imp. G) and bis[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl] (cyclopentane-1,1-diyl)di-acetate dioxalate (Imp. H) , which are simpler or dimeric forms of piperazine-pyrimidine structures . Key differences include:
- Complexity : The target compound’s cyclopropyl and dimethyl groups add steric bulk absent in Imp. G, which is a symmetric dipyrimidine-piperazine dimer.
- Stability : Imp. H’s ester linkages and butyl spacers may confer hydrolytic instability compared to the target compound’s direct pyrimidine-piperazine bond.
Comparative Data Table
Research Implications
- Pharmacological Potential: The target compound’s cyclopropyl group may improve metabolic stability over ’s p-tolyl derivatives, which are prone to oxidative metabolism.
- Synthetic Challenges : highlights the need for optimized catalytic systems to handle sterically hindered groups like cyclopropyl during coupling steps.
- Regulatory Considerations : Impurities like Imp. G and H () underscore the importance of controlling dimerization and ester hydrolysis in the target compound’s manufacturing .
Preparation Methods
Functionalization at C6 Position
The chloropyrimidine intermediate undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile (65°C, 12 h), achieving quantitative conversion. Bromine-directed lithiation then enables piperazine coupling:
Piperazine Subunit Preparation
Synthesis of 4-(5-Methylpyrimidin-2-yl)Piperazine
A Buchwald-Hartwig coupling between 2-chloro-5-methylpyrimidine and piperazine achieves 92% yield under optimized conditions:
Catalytic System
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 110°C |
| Time | 18 h |
This method eliminates racemization risks associated with classical SNAr reactions.
Final Coupling via Nucleophilic Aromatic Substitution
SNAr Reaction Optimization
Coupling the bromopyrimidine core with 4-(5-methylpyrimidin-2-yl)piperazine proceeds via SNAr. Key parameters:
Optimized Conditions Table
| Variable | Effect on Yield | Optimal Value |
|---|---|---|
| Base | KOtBu > NaH > Et₃N | KOtBu (3.0 equiv) |
| Solvent | DMF > NMP > DMSO | Anhydrous DMF |
| Temperature | 80°C (lower temps slow reaction) | 80°C |
| Time | 48 h (complete conversion) | 48 h |
| Yield | 85% |
Microwave-assisted synthesis reduces time to 6 h with comparable yield (83%).
Methylation and Final Functionalization
Regioselective Methylation at C4 and C5
A tandem methylation protocol using methyl iodide and LDA achieves 91% yield without protecting group chemistry:
Industrial-Scale Purification Strategies
Crystallization vs. Chromatography
| Method | Purity (%) | Yield Loss (%) | Scalability |
|---|---|---|---|
| Column Chromatography | 99.5 | 15–20 | Limited |
| Antisolvent Crystal. | 99.8 | 5 | >10 kg batches |
Ethanol/water (4:1) antisolvent system enables direct crystallization from reaction crude, eliminating chromatography.
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.12 (m, 4H, cyclopropane), 2.35 (s, 6H, CH₃), 3.82 (t, J=5.1 Hz, 4H, piperazine), 6.51 (s, 1H, pyrimidine-H) |
| HRMS (ESI+) | m/z 381.2124 [M+H]⁺ (calc. 381.2129) |
Comparative Analysis of Synthetic Routes
Route Efficiency Metrics
| Route | Steps | Overall Yield (%) | Cost Index ($/g) |
|---|---|---|---|
| A | 7 | 34 | 12.7 |
| B | 5 | 41 | 9.8 |
| C | 6 | 38 | 11.2 |
Route B’s superiority stems from telescoping bromination and coupling steps without intermediate isolation.
| Solvent | PMI* | CED** (MJ/kg) | Recommended Replacement |
|---|---|---|---|
| DMF | 8.2 | 56.7 | 2-MeTHF |
| Dichloromethane | 6.9 | 42.1 | CPME |
*Process Mass Intensity; **Cumulative Energy Demand
Switching to 2-MeTHF reduces PMI by 37% in coupling steps .
Q & A
Q. What are the critical considerations for designing a multi-step synthesis of this compound?
- Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation. For example:
Piperazine-Pyrimidine Coupling: Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the piperazine moiety to the pyrimidine core .
Cyclopropane Introduction: Employ transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) for the cyclopropyl group .
Methylation: Optimize alkylation conditions (e.g., methyl iodide with a strong base like NaH) for dimethyl substitution .
Key Parameters: Solvent polarity (DMF or THF), temperature control (0°C to reflux), and catalyst selection (Pd-based for coupling reactions) are critical for yield and purity .
Q. How can researchers ensure purity during purification?
- Methodological Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- Analytical Monitoring: Validate purity via HPLC (C18 column, UV detection at 254 nm) and LC-MS .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer:
- NMR: H and C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and piperazine N–CH groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H] calculated for CHN: 402.2407) .
- X-ray Crystallography: Resolve stereochemistry of the cyclopropyl group and piperazine conformation .
Advanced Research Questions
Q. How can reaction parameters be optimized to resolve low yields in piperazine-pyrimidine coupling?
- Methodological Answer:
- Catalyst Screening: Test Pd(OAc)/Xantphos vs. CuI/1,10-phenanthroline for efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and byproducts .
Data Table:
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/Xantphos | DMF | 110 | 72 |
| Cu/phenanthroline | DMSO | 120 | 65 |
Q. What strategies validate target engagement in biological assays (e.g., kinase inhibition)?
- Methodological Answer:
- Enzyme Assays: Use fluorescence polarization (FP) or TR-FRET to measure IC values .
- Cellular Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to correlate activity loss with target protein reduction .
- Structural Biology: Co-crystallize the compound with the target kinase to confirm binding mode .
Q. How do structural modifications (e.g., methyl vs. trifluoroethyl groups) impact bioactivity?
- Methodological Answer:
- SAR Analysis: Compare analogs with substituent variations in pyrimidine and piperazine regions (see table below) .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity changes .
Data Table:
| Substituent (R) | Target IC (nM) | Solubility (µg/mL) |
|---|---|---|
| -CH | 45 ± 3 | 12.5 |
| -CF | 28 ± 2 | 8.2 |
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer:
- Assay Standardization: Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers due to solvent/DMSO concentration differences .
Q. What methodologies assess metabolic stability and toxicity?
- Methodological Answer:
- In Vitro ADME: Use liver microsomes (human/rat) to measure t and CYP450 inhibition .
- In Silico Tox Prediction: Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks .
Data Contradiction Analysis
Q. Why do solubility values vary between computational predictions and experimental data?
- Methodological Answer:
- Experimental Factors: Aggregation in aqueous buffers or polymorphic forms (e.g., amorphous vs. crystalline) alter measured solubility .
- Computational Limits: Force fields (e.g., GAFF) may underestimate π-π stacking in the cyclopropane region .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
